N,N,N-Trihexylhexan-1-aminium cyanide
Description
N,N,N-Trihexylhexan-1-aminium cyanide is a quaternary ammonium compound (QAC) comprising a central nitrogen atom bonded to three hexyl groups, one hexyl chain, and a cyanide (CN⁻) counterion. Such QACs are often utilized in industrial applications, such as phase-transfer catalysts, ionic liquids, or surfactants, due to their ability to stabilize charged species in nonpolar environments.
Properties
CAS No. |
113020-42-1 |
|---|---|
Molecular Formula |
C25H52N2 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
tetrahexylazanium;cyanide |
InChI |
InChI=1S/C24H52N.CN/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-2/h5-24H2,1-4H3;/q+1;-1 |
InChI Key |
PIWFFOQTRMAZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[C-]#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trihexylhexan-1-aminium cyanide typically involves the quaternization of a tertiary amine with an alkyl halide, followed by the introduction of the cyanide ion. One common method is the reaction of hexylamine with hexyl bromide to form N,N,N-trihexylhexan-1-aminium bromide, which is then treated with a cyanide source such as sodium cyanide to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N-Trihexylhexan-1-aminium cyanide can undergo oxidation reactions, where the cyanide ion can be oxidized to form various products depending on the reaction conditions.
Reduction: The compound can also participate in reduction reactions, where the cyanide ion can be reduced to form amines or other nitrogen-containing compounds.
Substitution: Substitution reactions involving the cyanide ion are common, where the cyanide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or halide ions can be used in substitution reactions.
Major Products:
Oxidation: Products can include nitriles, carboxylic acids, and amides.
Reduction: Products can include primary, secondary, and tertiary amines.
Substitution: Products can include various substituted ammonium compounds.
Scientific Research Applications
Chemistry: N,N,N-Trihexylhexan-1-aminium cyanide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.
Biology: In biological research, this compound is used in the study of ion transport and membrane permeability. Its unique structure allows it to interact with biological membranes, making it a valuable tool in cellular studies.
Medicine: While not widely used in medicine, this compound has potential applications in drug delivery systems. Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules. Its role as a phase transfer catalyst is particularly valuable in large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of N,N,N-Trihexylhexan-1-aminium
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N,N-Trihexylhexan-1-aminium cyanide with three categories of related compounds: (1) shorter-chain QACs , (2) cyanide-containing ionic liquids , and (3) hydrogen cyanide (HCN) derivatives.
Table 1: Key Properties of this compound vs. Analogous Compounds
| Property | This compound | Benzalkonium Chloride (C12-C14) | Tetrabutylammonium Cyanide | Hydrogen Cyanide (HCN) |
|---|---|---|---|---|
| Structure | C₆H₁₃ groups + CN⁻ | C12-C14 alkyl + Cl⁻ | C₄H₉ groups + CN⁻ | H-C≡N |
| Solubility | High in polar solvents | Water-soluble | Polar/aprotic solvents | Volatile, water-soluble |
| Thermal Stability | Likely high (QAC trend) | Stable up to 200°C | Moderate (~150°C) | Low (decomposes at 26°C) |
| Toxicity | Moderate (QACs) | Low-moderate (irritant) | High (cyanide release) | Extremely toxic (LD₅₀: 1–3 mg/kg) |
| Environmental Fate | Persistent (long alkyl chains) | Biodegradable (shorter chains) | Moderate persistence | Rapid degradation |
| Applications | Ionic liquids, surfactants | Disinfectants, antiseptics | Catalysis, electrochemistry | Industrial synthesis |
Shorter-Chain QACs (e.g., Benzalkonium Chloride)
- Lipophilicity vs. Efficacy: Shorter-chain QACs like benzalkonium chloride (C12-C14 alkyl groups) exhibit lower environmental persistence but higher antimicrobial efficacy due to balanced lipophilicity . In contrast, the hexyl chains in this compound may reduce antimicrobial activity but enhance solubility in nonpolar matrices.
- Toxicity : Benzalkonium chloride is classified as a mild irritant, whereas the cyanide counterion in the target compound introduces acute toxicity risks if hydrolyzed to free CN⁻ .
Cyanide-Containing Ionic Liquids (e.g., Tetrabutylammonium Cyanide)
- Cyanide Release : Both compounds can release CN⁻ under thermal or hydrolytic stress. However, the hexyl chains in this compound may slow cyanide release compared to tetrabutylammonium derivatives due to steric hindrance.
- Solvent Compatibility: The longer alkyl chains improve compatibility with organic solvents, making the compound suitable for nonaqueous electrochemical applications.
Hydrogen Cyanide (HCN) and Foodborne Cyanides
- Stability : HCN volatilizes readily, whereas the ionic nature of this compound reduces volatility, enhancing environmental persistence .
- Toxicity Context : Free cyanide levels in food (e.g., 5–20 mg/kg in cassava products) highlight the acute risks of HCN exposure . While the target compound’s cyanide is ionically bound, improper disposal could contribute to environmental CN⁻ accumulation, necessitating microbial degradation strategies .
Critical Research Findings and Limitations
Environmental Impact : Long alkyl chains in this compound may hinder biodegradation, contrasting with shorter-chain QACs .
Thermal Behavior : QACs generally decompose above 150°C, but cyanide release kinetics remain unstudied for this compound.
Contradictions in Cyanide Data : Variability in HCN levels across studies (e.g., 5–20 mg/kg in cassava) underscores the influence of processing and storage on cyanide stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
